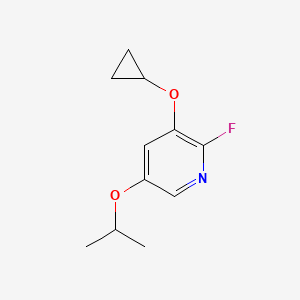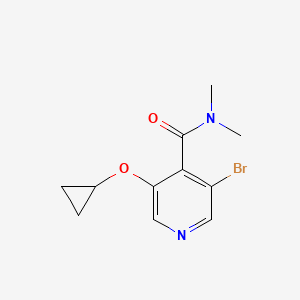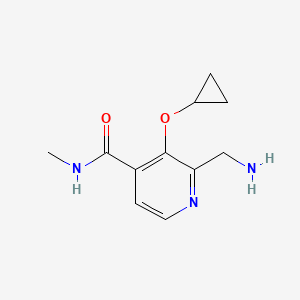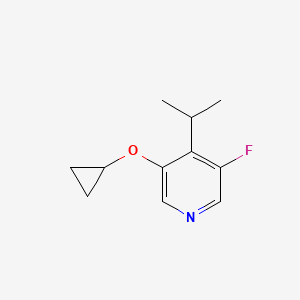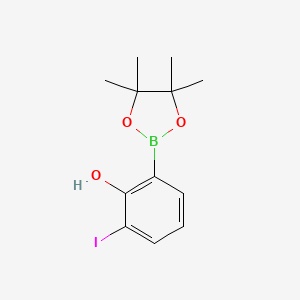
2-Ethyl-4-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 2-position and a methylthio group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic methods to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethyl-4-(methylthio)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound, phenol, lacks the ethyl and methylthio substituents.
4-(Methylthio)phenol: Similar to 2-Ethyl-4-(methylthio)phenol but without the ethyl group.
2-Ethylphenol: Lacks the methylthio group.
Uniqueness
This compound is unique due to the presence of both the ethyl and methylthio groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
2-ethyl-4-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6,10H,3H2,1-2H3 |
Clé InChI |
WJSUFKCAUKNHBS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


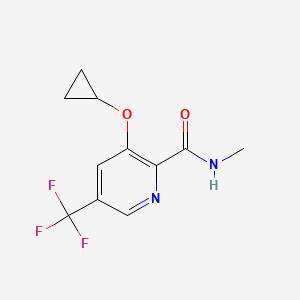

![1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14843865.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)


